N-Desethyl Milnacipran-d5

Vue d'ensemble

Description

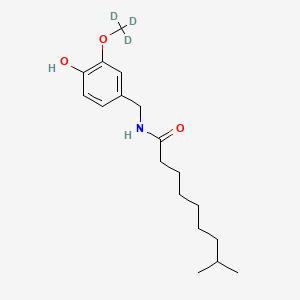

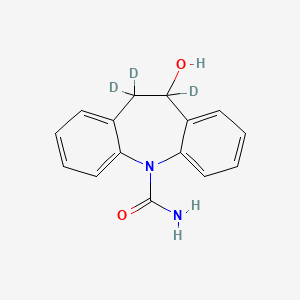

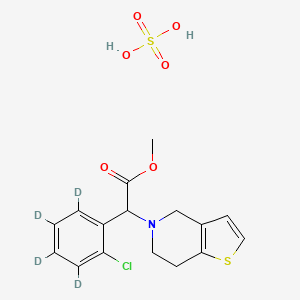

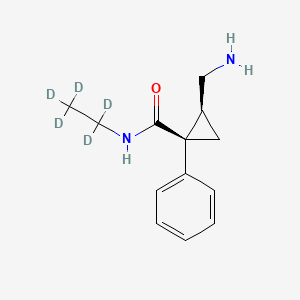

“N-Desethyl Milnacipran-d5” is a labelled analogue of N-Desethyl Milnacipran, which is a metabolite of Milnacipran . It is used for proteomics research .

Molecular Structure Analysis

The molecular formula of “N-Desethyl Milnacipran-d5” is C13H13D5N2O, and its molecular weight is 223.33 .

Physical And Chemical Properties Analysis

“N-Desethyl Milnacipran-d5” has a molecular formula of C13H13D5N2O and a molecular weight of 223.33 . More specific physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Metabolism and Excretion Studies

- Excretion and Metabolism in Humans: Milnacipran, after oral administration, shows substantial metabolism, with rapid excretion of the radioactivity in urine, including as N-desethyl milnacipran metabolite. This highlights the significance of studying the metabolic pathways of such drugs for understanding their pharmacokinetics (Li, Chin, Wangsa, & Ho, 2012).

Pharmacological Studies

- Pharmacodynamics and Receptor Activity: Milnacipran acts as a serotonin and norepinephrine reuptake inhibitor (SNRI) and does not inhibit the cytochrome P450 system, minimizing drug-drug interactions. Its antidepressant efficacy is well-established, with potential use in treating fibromyalgia and anxiety symptoms (Pae et al., 2009).

- Binding Sites Characterization: Studies using [3H]milnacipran have identified recognition sites in rat brain, providing insights into the drug’s mechanism of action at a molecular level (Barone et al., 1994).

Clinical Efficacy Studies

- Effectiveness in Treating Fibromyalgia: Clinical trials have demonstrated the efficacy of milnacipran in treating fibromyalgia, with significant improvements observed in pain, global status, physical function, and fatigue (Clauw et al., 2008).

Neurochemical Studies

- Impact on Catecholamine Synthesis: Milnacipran stimulates catecholamine synthesis through a p44/42 MAPK-dependent pathway in cultured bovine adrenal medullary cells (Shinkai et al., 2007).

Mécanisme D'action

Target of Action

N-Desethyl Milnacipran-d5 is a metabolite of Milnacipran , which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . The primary targets of Milnacipran are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft . By inhibiting these transporters, Milnacipran increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .

Mode of Action

Milnacipran binds to the serotonin and norepinephrine transporters, inhibiting their function . The increased presence of these neurotransmitters enhances their signaling, leading to the therapeutic effects of the drug .

Biochemical Pathways

The biochemical reaction from milnacipran to N-Desethyl Milnacipran-d5 is catalyzed by CYP3A4 . This reaction is part of the metabolic pathway of Milnacipran, which is primarily metabolized in the liver .

Pharmacokinetics

The pharmacokinetics of N-Desethyl Milnacipran-d5 are likely to be similar to those of Milnacipran. Milnacipran has a terminal elimination half-life of 6-8 hours . The N-desethyl milnacipran metabolite accounts for 8% of the dose excreted in the urine . Renal impairment can affect the pharmacokinetics of Milnacipran, leading to increased plasma levels and a prolonged half-life .

Result of Action

The increased levels of serotonin and norepinephrine in the synaptic cleft can lead to various effects at the molecular and cellular level. For instance, it has been proposed that low levels of serotonin may be associated with increased sensitivity to pain, a condition that could be improved by Milnacipran’s capacity to enhance the presence of serotonin . Furthermore, the increased levels of norepinephrine could result in heightened alertness, energy, attention, and general interest in life .

Action Environment

The action, efficacy, and stability of N-Desethyl Milnacipran-d5 can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 could affect the metabolism of Milnacipran and hence the formation of N-Desethyl Milnacipran-d5 . Additionally, factors such as the patient’s renal function can influence the pharmacokinetics and hence the action of the drug .

Propriétés

IUPAC Name |

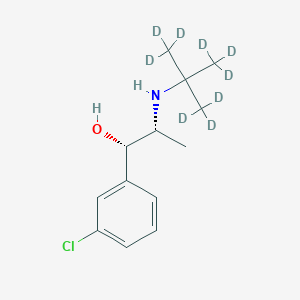

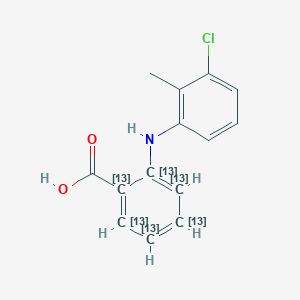

(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-WXLZTCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

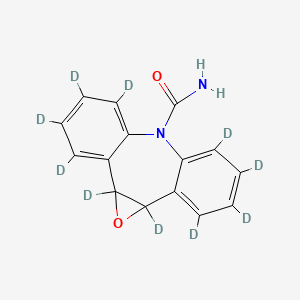

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675794 | |

| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217609-30-7 | |

| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.